N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
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Overview
Description
Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a benzyl group substituted with a chlorine atom and an indole moiety, making it an interesting subject for chemical and biological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves the formation of a complex between the compound and its target, which can modulate the activity of the target and lead to downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may have a broad impact on biochemical pathways, affecting various physiological processes.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For instance, the reaction of 2-chlorobenzyl chloride with 2-(1H-indol-3-yl)-ethylamine in the presence of a base like sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like hydroxyl or amino groups .
Scientific Research Applications
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications in research and industry .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEPJTGBFYRCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332898 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155503-32-5 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155503-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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